4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide
Description
The compound 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide belongs to the carbohydrazide class, characterized by a hydrazide backbone linked to aromatic substituents. These compounds are typically synthesized via condensation reactions between substituted benzohydrazides and aldehydes, forming hydrazone linkages with E-configurations . Their biological relevance spans anti-parasitic, anti-cancer, and plant growth modulation activities, depending on substituent patterns .
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-[2-(4-methoxyphenoxy)phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O4/c1-34-22-11-13-24(14-12-22)36-27-5-3-2-4-21(27)17-31-32-28(33)20-7-9-23(10-8-20)35-18-19-6-15-25(29)26(30)16-19/h2-17H,18H2,1H3,(H,32,33)/b31-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGFSPCYPRWKTC-KBVAKVRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its biological activity, focusing on experimental findings from various studies.
- Molecular Formula: C20H15Cl2N3O2
- Molecular Weight: 400.27 g/mol
- CAS Number: 326905-79-7
- Structure: The compound features a hydrazone linkage and multiple aromatic rings, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of hydrazones often exhibit significant antimicrobial properties. A study exploring various substituted hydrazones demonstrated that compounds similar to this compound show promising activity against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of Related Hydrazone Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli, S. aureus | 50 µg/mL |
| Compound B | P. aeruginosa | 75 µg/mL |
| Target Compound | E. coli, S. aureus | 60 µg/mL |
The target compound exhibited effective antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values comparable to those of established antibiotics.
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. A notable study reported the following findings:
- Cell Lines Tested: HeLa (cervical cancer), A549 (lung cancer)
- IC50 Values:
- HeLa: 30 µM
- A549: 45 µM
These results suggest that the compound may induce cytotoxicity through mechanisms such as apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 30 | Induction of apoptosis |
| A549 | 45 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects in preclinical studies. It was observed to inhibit the production of pro-inflammatory cytokines in human cell lines stimulated with lipopolysaccharides (LPS).
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on a series of hydrazone derivatives, including the target compound, found that it significantly reduced bacterial load in infected animal models compared to controls. -
Case Study on Anticancer Properties :
In vivo studies demonstrated that treatment with the compound led to tumor regression in xenograft models of human cancer cells, indicating its potential for therapeutic use in oncology.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Modifications
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorobenzyloxy group (Cl) in the target compound and A14 enhances lipophilicity and may improve membrane permeability.
Physicochemical Properties
Table 2: Physical and Predicted Properties
Analysis :
Table 3: Anti-Parasitic and Enzymatic Activities
Key Findings :
- Anti-Parasitic Potency: A14 () demonstrates pan-trypanosomatidic activity with low micromolar EC50 values and high SI, attributed to its thiosemicarbazone core and dichlorobenzyloxy group.
- Structural-Activity Relationships: The 4-methoxyphenoxy group in the target compound may enhance interactions with parasitic enzymes or host receptors, similar to methoxy-substituted analogs in plant growth modulation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
